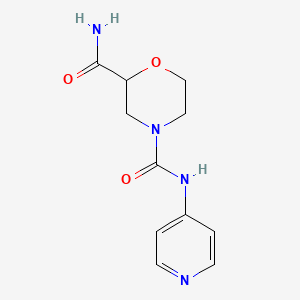
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide, also known as TZMC, is a small molecule that has gained attention in the scientific community due to its potential applications in drug discovery and development. This compound has been shown to have promising biological activity, making it a potential candidate for the development of new drugs.
作用機序
The mechanism of action of N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that this compound inhibited the activity of a protein kinase that is involved in cancer cell proliferation, suggesting that this may be one mechanism by which this compound exerts its anti-cancer effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and anti-oxidant activity. Additionally, this compound has been shown to have neuroprotective effects, suggesting that it may be useful in the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide in lab experiments is that it is a small molecule, making it relatively easy to synthesize and modify. Additionally, this compound has been shown to have potent biological activity, making it a promising candidate for drug development. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
将来の方向性
There are a number of future directions for research on N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide. One area of interest is the development of this compound-based therapies for cancer and other diseases. Additionally, researchers may investigate the mechanisms by which this compound exerts its biological effects, in order to optimize its therapeutic potential. Finally, researchers may explore the use of this compound in combination with other drugs, in order to enhance its efficacy and reduce potential side effects.
合成法
The synthesis of N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide involves a multi-step process that begins with the reaction of 4-bromo-1,2-dihydroisoquinoline with thioamide, followed by the reaction with 2-aminomethylthiazole. The resulting product is then subjected to further chemical modifications to yield this compound.
科学的研究の応用
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide has been the subject of numerous scientific studies, with researchers investigating its potential applications in drug discovery and development. One study found that this compound exhibited potent anti-cancer activity in vitro, making it a potential candidate for the development of new cancer therapies. Another study found that this compound had anti-inflammatory effects, suggesting that it may be useful in the treatment of inflammatory diseases.
特性
IUPAC Name |
N-(1,3-thiazol-4-ylmethyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c18-14(15-7-13-9-19-10-16-13)17-6-5-11-3-1-2-4-12(11)8-17/h1-4,9-10H,5-8H2,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDINUMNOSOVJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)NCC3=CSC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(3-methylpyridin-2-yl)urea](/img/structure/B7542657.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-phenylurea](/img/structure/B7542668.png)

![4-[3-(5-fluoro-2-phenyl-1H-indol-3-yl)propanoyl]morpholine-2-carboxamide](/img/structure/B7542681.png)
![2-[(4-fluorophenyl)methyl]-N-(1,3-thiazol-4-ylmethyl)pyrrolidine-1-carboxamide](/img/structure/B7542689.png)
![1-[1-(2-Methoxyphenyl)piperidin-4-yl]-3-(1,3-thiazol-4-ylmethyl)urea](/img/structure/B7542691.png)
![1-Ethyl-3-[1-(2-methoxyphenyl)piperidin-4-yl]urea](/img/structure/B7542700.png)

![4-[3-(4-bromophenyl)-1H-pyrazole-5-carbonyl]morpholine-2-carboxamide](/img/structure/B7542723.png)
![N-[2-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]ethyl]-2-methylpropanamide](/img/structure/B7542726.png)
![3-[[1-(2-methoxyphenyl)piperidin-4-yl]carbamoylamino]-N-propan-2-ylpropanamide](/img/structure/B7542740.png)
![N'-(quinoline-8-carbonyl)-4-azatricyclo[4.3.1.13,8]undecane-4-carbohydrazide](/img/structure/B7542753.png)